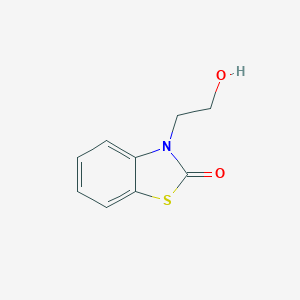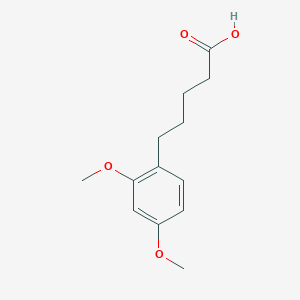
2-(3-formyl-1H-indol-1-yl)acetamide
Descripción general
Descripción
2-(3-formyl-1H-indol-1-yl)acetamide (FIA) is an indole-based compound that is widely used in scientific research due to its unique properties. FIA has a wide range of applications in the fields of biochemistry and physiology, including its use as an inhibitor of enzymes, a substrate in biochemical assays, and a potential drug target. FIA is also known to have anti-inflammatory, antioxidant, and antifungal effects.
Aplicaciones Científicas De Investigación
Antioxidant Properties
- Scientific Field : Pharmaceutical Sciences .
- Summary of Application : This compound has been synthesized and evaluated for its antioxidant activity .
- Methods of Application : The compounds were prepared by a condensation reaction between 1-indole carbaldehyde oxime and 2-chloro acetamide derivatives. The newly synthesized compound structures were characterized by FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis .
- Results : The antioxidant activity result reveals that most of the compounds were exhibiting considerable activity in both methods and the values are very close to the standards. Among the synthesized compounds, compound 3j, 3a, and 3k were shown remarkable activity at low concentration .
Biological Potential
- Scientific Field : Medicinal Chemistry .
- Summary of Application : Indole derivatives, including “2-(3-formyl-1H-indol-1-yl)acetamide”, have been studied for their potential biological activities .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results of these studies were not specified in the source .
Inhibition of α-glucosidase
- Scientific Field : Biochemistry .
- Summary of Application : Some derivatives of “2-(3-formyl-1H-indol-1-yl)acetamide” have shown moderate inhibitory activity against α-glucosidase .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : About half of these compounds displayed moderate inhibitory activity against α-glucosidase with IC 50 values ranging from 96.4 to 40.6 μM .
Antifungal Testing
- Scientific Field : Microbiology .
- Summary of Application : Some derivatives of “2-(3-formyl-1H-indol-1-yl)acetamide” have been used for antifungal testing .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results of these studies were not specified in the source .
Inhibitor Design
- Scientific Field : Biochemistry .
- Summary of Application : Certain derivatives of “2-(3-formyl-1H-indol-1-yl)acetamide” have been used as a lead compound to design new inhibitors .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results of these studies were not specified in the source .
Antiviral Activity
- Scientific Field : Virology .
- Summary of Application : Certain derivatives of “2-(3-formyl-1H-indol-1-yl)acetamide” have been prepared and reported as antiviral agents .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : In all tested compounds, one compound showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
Alkaloid Synthesis
- Scientific Field : Organic Chemistry .
- Summary of Application : Indole derivatives, including “2-(3-formyl-1H-indol-1-yl)acetamide”, are prevalent moieties present in selected alkaloids .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results of these studies were not specified in the source .
Propiedades
IUPAC Name |
2-(3-formylindol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-11(15)6-13-5-8(7-14)9-3-1-2-4-10(9)13/h1-5,7H,6H2,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYKQOCNLKRGIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356127 | |
| Record name | 2-(3-formyl-1H-indol-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-formyl-1H-indol-1-yl)acetamide | |
CAS RN |
312973-43-6 | |
| Record name | 2-(3-formyl-1H-indol-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-(hydroxymethyl)-5-methyl-](/img/structure/B185268.png)
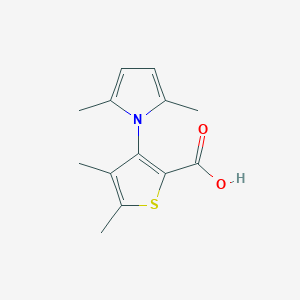
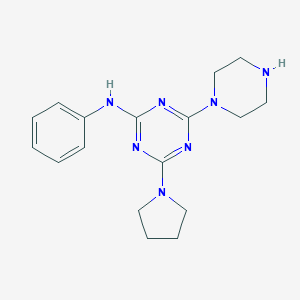
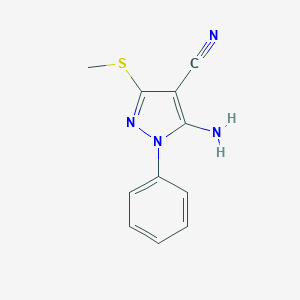
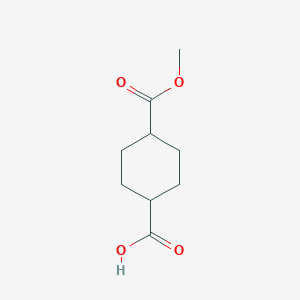
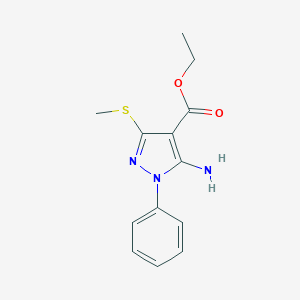
![5,7-Dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B185275.png)
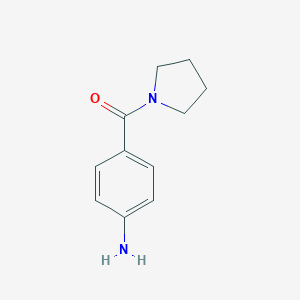
![1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B185280.png)
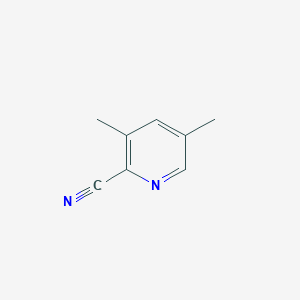
![4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B185283.png)

